molecular formula C22H30N2 B4984448 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine

1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine

Cat. No. B4984448
M. Wt: 322.5 g/mol
InChI Key: SFFYUXMUPIMEJO-UHFFFAOYSA-N
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Description

1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine, also known as BMPP, is a synthetic compound that belongs to the class of piperidine derivatives. BMPP has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has been shown to bind to and inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This, in turn, is thought to contribute to the pharmacological effects of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine, including its analgesic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood, behavior, and cognition. 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations. In addition, 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has been shown to have analgesic effects, possibly through the modulation of the opioid system.

Advantages and Limitations for Lab Experiments

1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its pharmacological effects have been well characterized. 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has also been shown to have a high affinity for the dopamine, serotonin, and norepinephrine transporters, which makes it a useful tool for studying the function of these transporters. However, there are also limitations to the use of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine in lab experiments. Its effects on other neurotransmitter systems and its potential for off-target effects need to be carefully considered when interpreting the results of experiments.

Future Directions

There are several future directions for the study of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine. One area of research is the development of new drugs based on the structure of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine that have improved pharmacological properties. Another area of research is the investigation of the potential use of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine and its effects on other neurotransmitter systems. Finally, the potential for off-target effects and toxicity of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine needs to be carefully evaluated in future studies.

Synthesis Methods

1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine can be synthesized through a multi-step process, which involves the reaction between 1-benzyl-4-piperidone and 1-methyl-3-phenylpropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine. The synthesis of 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve better results.

Scientific Research Applications

1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological activities, including analgesic, antidepressant, and antipsychotic effects. 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, 1-benzyl-N-(1-methyl-3-phenylpropyl)-4-piperidinamine has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.

properties

IUPAC Name

1-benzyl-N-(4-phenylbutan-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2/c1-19(12-13-20-8-4-2-5-9-20)23-22-14-16-24(17-15-22)18-21-10-6-3-7-11-21/h2-11,19,22-23H,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFYUXMUPIMEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5453343

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